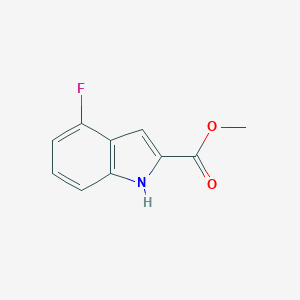

methyl 4-fluoro-1H-indole-2-carboxylate

Übersicht

Beschreibung

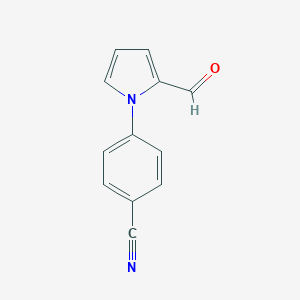

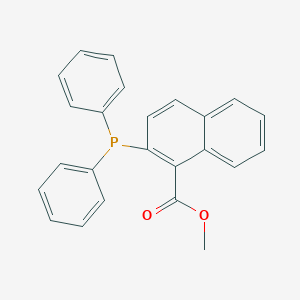

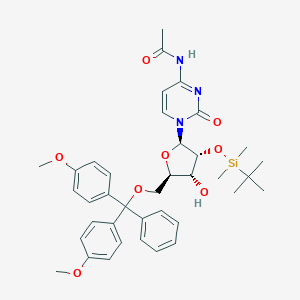

Methyl 4-fluoro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C10H8FNO2 . It has a molecular weight of 193.18 . The compound is solid at room temperature .

Synthesis Analysis

The synthesis of methyl 4-fluoro-1H-indole-2-carboxylate involves several steps . The process starts with the Boc protection of the commercially available 4-chloro-3-fluoroaniline and regioselective iodination at C-2 . After facile Boc deprotection, cyclization of the resultant o-iodoaniline gives the corresponding 5-chloro-4-fluoro-indole-2-carboxylic acid .Molecular Structure Analysis

The InChI code for methyl 4-fluoro-1H-indole-2-carboxylate is 1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis

Methyl 4-fluoro-1H-indole-2-carboxylate is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Alkaloids

This compound can be used as a reactant for the total synthesis of various alkaloids, which are naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This includes the synthesis of complex structures like (±)-dibromophakellin and its analogs, which have potential biological activities .

Anticancer Applications

Indole derivatives are known to possess anticancer properties. Methyl 4-fluoro-1H-indole-2-carboxylate could be utilized in the synthesis of compounds that act as antiproliferative agents against certain cancer cells, such as human leukemia K562 cells .

Anti-inflammatory and Analgesic Effects

Due to its structural similarity to other indole derivatives that exhibit anti-inflammatory and analgesic effects, this compound may be used in the development of new medications targeting these conditions .

Antimicrobial Activity

Indole derivatives have been reported to show antimicrobial activity. As such, methyl 4-fluoro-1H-indole-2-carboxylate could be explored for its potential use in creating new antimicrobial agents .

Neuroprotective Properties

Some indole derivatives are investigated for their neuroprotective properties. This compound might be researched further for potential applications in protecting neuronal health or treating neurodegenerative diseases .

Enzyme Inhibition

Methyl 4-fluoro-1H-indole-2-carboxylate could serve as a precursor in synthesizing enzyme inhibitors, such as indoleamine 2,3-dioxygenase (IDO) inhibitors, which have therapeutic potential in treating diseases like cancer by modulating the immune response .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXLBPLHQYAPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405863 | |

| Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-fluoro-1H-indole-2-carboxylate | |

CAS RN |

113162-36-0 | |

| Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.